1,10-Decanedioic-D16 acid

Vue d'ensemble

Description

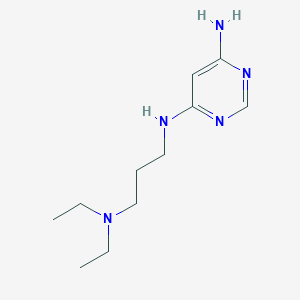

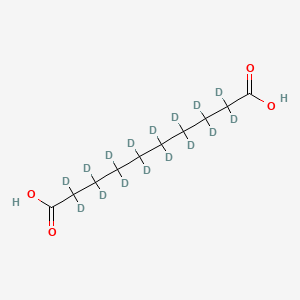

1,10-Decanedioic-D16 Acid, also known as 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-Hexadecadeuteriodecanedioic acid, is a useful isotopically labelled compound for studying saturated fatty acids . It has a molecular formula of C10H2D16O4 and a molecular weight of 218.35 .

Synthesis Analysis

The synthesis of this compound involves two stages . In the first stage, 1,10-decanedioic acid reacts with d8-isopropanol in the presence of 10% Pt/activated carbon and water-d2 at 120°C for 24 hours. In the second stage, water and sodium hydroxide are added at 70°C for 24 hours .

Molecular Structure Analysis

The molecular structure of this compound is characterized by a chain of 10 carbon atoms with two carboxylic acid groups at the ends . The exact mass of the molecule is 218.22093699 .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 218.35, an exact mass of 218.22093699, a topological polar surface area of 74.6, a heavy atom count of 14, and a complexity of 157 . The compound also has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4 .

Applications De Recherche Scientifique

Crystallography and Molecular Structure :

- The structure of 1,10-decanedioic acid was investigated in combination with urotropine, revealing insights into the acid-carboxylate controversy and chain packing in the urotropine-alkanedioic acid system (Gardon et al., 2001).

Thermochemical Properties :

- A thermochemical study of 1,10-decanediol (a related compound) using adiabatic calorimetry and thermoanalytical techniques provided valuable data on heat capacities, phase transitions, and kinetic parameters (Li et al., 1999).

Polymer and Materials Science :

- Research on derivatives of 10,16-Dihydroxyhexadecanoic Acid from tomatoes, including 1,10-decanediol, showed their potential as materials for aliphatic polyesters due to their physical properties and non-toxicity (Arrieta-Báez et al., 2011).

- The synthesis and characterization of triblock copolymers using 1,10-decanediol and 1,10-sebacic acid demonstrated the potential for creating diverse polymeric materials (Li et al., 2006).

Environmental and Agricultural Science :

- A study on the effects of 1,9-decanediol (a closely related compound) as a biological nitrification inhibitor demonstrated its potential in reducing nitrogen losses from agricultural soils (Lu et al., 2019).

Chemical Engineering and Biocatalysis :

- Research into the autotrophic production of (R)-1,3-butanediol using Cupriavidus necator H16, highlighted the use of 1,10-decanediol in synthesizing valuable chemical intermediates and biodegradable polymers (Gascoyne et al., 2021).

- A biocatalytic cascade method for sebacic acid production using 1,10-decanedioic acid was developed, showcasing a green manufacturing approach for important chemical intermediates (Lu et al., 2022).

Safety and Hazards

The safety data sheet for 1,10-Decanedioic-D16 Acid suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . In case of insufficient ventilation, suitable respiratory equipment should be used . It’s also recommended to evacuate personnel to safe areas and keep people away from and upwind of spill/leak .

Orientations Futures

Mécanisme D'action

Target of Action

It is a useful isotopically labelled compound for studying saturated fatty acids .

Mode of Action

As an isotopically labelled compound, it is typically used in research to trace the metabolic pathways of the unlabelled compound, 1,10-Decanedioic acid .

Biochemical Pathways

1,10-Decanedioic-D16 acid, also known as sebacic acid, is involved in enzymatic technologies. A biocatalytic cascade method based on the Baeyer–Villiger monooxygenase was developed for sebacic acid production . This process requires co-factor electron carriers, and the high cost of the co-factor limits its progress .

Pharmacokinetics

As an isotopically labelled compound, it is often used in pharmacokinetic studies to understand the adme properties of the unlabelled compound, 1,10-decanedioic acid .

Result of Action

As an isotopically labelled compound, it is typically used in research to trace the metabolic pathways of the unlabelled compound, 1,10-decanedioic acid .

Action Environment

It is known to be stable if stored under recommended conditions .

Analyse Biochimique

Biochemical Properties

1,10-Decanedioic-D16 acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key enzymes it interacts with is the Baeyer-Villiger monooxygenase, which is involved in the biocatalytic cascade for the production of sebacic acid . This interaction is crucial for the enzymatic conversion of oleic acid to sebacic acid, highlighting the importance of this compound in metabolic studies.

Cellular Effects

This compound influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to impact the β-oxidation pathway, which is essential for the breakdown of fatty acids in cells . This compound’s role in modulating gene expression related to fatty acid metabolism further underscores its importance in cellular biochemistry.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as a substrate for enzymes like Baeyer-Villiger monooxygenase, facilitating the conversion of fatty acids into dicarboxylic acids . Additionally, it may influence enzyme activity by either inhibiting or activating specific metabolic pathways, thereby altering gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is stable under recommended storage conditions, but its stability and degradation need to be monitored to ensure accurate experimental results . Long-term studies have shown that it can have sustained effects on cellular function, particularly in in vitro and in vivo models .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may have beneficial effects on metabolic pathways, while higher doses could lead to toxic or adverse effects . Understanding the dosage thresholds is crucial for its safe and effective use in biochemical research.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the β-oxidation pathway. It interacts with enzymes such as thiolase and enoyl-CoA reductase, which are essential for the breakdown and synthesis of fatty acids . These interactions can influence metabolic flux and alter metabolite levels, making it a valuable tool for studying fatty acid metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions affect its localization and accumulation in different cellular compartments . Understanding these transport mechanisms is essential for elucidating its role in cellular biochemistry.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It is primarily localized in the mitochondria and microsomes, where it participates in fatty acid metabolism . Post-translational modifications and targeting signals direct it to specific compartments, ensuring its proper function within the cell.

Propriétés

IUPAC Name |

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecadeuteriodecanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O4/c11-9(12)7-5-3-1-2-4-6-8-10(13)14/h1-8H2,(H,11,12)(H,13,14)/i1D2,2D2,3D2,4D2,5D2,6D2,7D2,8D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXMXRPHRNRROMY-SADLKCKLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCC(=O)O)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C(=O)O)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-chlorophenyl)hexahydroimidazo[1,5-a]pyrazin-3(2H)-one hydrochloride](/img/structure/B1469445.png)

![Diethyl 1H-pyrrolo[2,3-B]pyridine-2,6-dicarboxylate](/img/structure/B1469451.png)

![3-(Phenylsulfonyl)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1469456.png)

![3-(5-Chloro-4-methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B1469466.png)